molecular formula C10H7F3N2O2S B1621445 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid CAS No. 223499-20-5

5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid

Cat. No.: B1621445
CAS No.: 223499-20-5
M. Wt: 276.24 g/mol
InChI Key: MGYVPTDPOYVOQK-UHFFFAOYSA-N
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Description

5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H7F3N2O2S. This compound is notable for its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring substituted with a carboxylic acid group . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with thiophene-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as EDC-HCl in a solvent like DMF, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a thiophene ring with a carboxylic acid group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c1-15-8(10(11,12)13)4-5(14-15)6-2-3-7(18-6)9(16)17/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYVPTDPOYVOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379648
Record name 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223499-20-5
Record name 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223499-20-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid
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5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid
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5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid
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5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid
Reactant of Route 6
5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid

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